molecular formula C16H18ClFN4O3S B2863228 (2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903887-48-8

(2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2863228
CAS No.: 1903887-48-8
M. Wt: 400.85
InChI Key: KKICMSKKVUVDHK-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone (CAS 1903887-48-8) is a synthetic small molecule with a molecular formula of C16H18ClFN4O3S and a molecular weight of 400.9 g/mol. Its structure features a 1,4-diazepane core, a heterocyclic seven-membered ring containing two nitrogen atoms, which is functionalized with a (2-chloro-6-fluorophenyl)methanone group and a (1-methyl-1H-imidazol-4-yl)sulfonyl moiety . This specific architecture suggests potential for significant biological activity. This compound is of high interest in medicinal chemistry and pharmacology research, particularly in the study of G Protein-Coupled Receptors (GPCRs). The orexin system, comprising the GPCRs OX1R and OX2R, represents a key therapeutic target for sleep disorders, with dual orexin receptor antagonists (DORAs) being developed as a novel treatment for insomnia . Furthermore, related 1,4-diazepane and 1,4-benzodiazepine scaffolds are extensively investigated for their therapeutic potential, including applications targeting the muscular or neuromuscular system . The presence of the imidazole sulfonyl group in this compound is a notable structural feature often associated with modulating receptor selectivity and pharmacokinetic properties. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c1-20-10-14(19-11-20)26(24,25)22-7-3-6-21(8-9-22)16(23)15-12(17)4-2-5-13(15)18/h2,4-5,10-11H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICMSKKVUVDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , also known by its CAS Number 1903887-48-8, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClFN4O3SC_{16}H_{18}ClFN_{4}O_{3}S with a molecular weight of 400.9 g/mol. The structure features a chlorinated and fluorinated aromatic ring, an imidazole ring, and a sulfonyl group attached to a diazepane moiety. This unique combination of functional groups suggests diverse biological activities.

PropertyValue
Molecular FormulaC16H18ClFN4O3SC_{16}H_{18}ClFN_{4}O_{3}S
Molecular Weight400.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases or receptors that are implicated in cancer and inflammatory diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or survival.
  • Receptor Modulation: It could modulate the activity of receptors linked to neurotransmission or immune responses.
  • Apoptosis Induction: There is evidence suggesting that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds featuring similar structural motifs. For instance, compounds with imidazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:
A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Compounds with sulfonamide groups are known for their antimicrobial properties. In vitro assays have indicated that the target compound may possess activity against certain bacterial strains.

Research Findings:
A related study evaluated the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Initial assessments suggest moderate solubility and favorable absorption characteristics, although detailed studies are required to elucidate its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s closest analogs include sulfonamide-bearing heterocycles and halogenated aryl ketones. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Groups Synthetic Route
Target Compound 1,4-Diazepane 2-Chloro-6-fluorophenyl, 1-methylimidazole-4-sulfonyl Sulfonamide, methanone, halogenated aryl Likely involves sulfonylation of diazepane and coupling with halogenated aryl ketone (hypothesized)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () Imidazole Chloromethylphenyl, nitro Nitro, chloromethyl Chlorination of alcohol precursor using SOCl₂
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl Sulfonyl, fluorophenyl, ethanone SN2 reaction of α-halogenated ketone with triazole thiolate

Key Structural and Functional Differences

  • Diazepane vs. Triazole/Imidazole Cores : The 7-membered diazepane in the target compound offers greater flexibility than rigid 5-membered triazole/imidazole cores in analogs . This may enhance binding to flexible enzyme pockets but reduce metabolic stability.
  • Sulfonamide Position : The sulfonyl group at the 4-position of diazepane (target) contrasts with phenylsulfonyl groups directly attached to aromatic rings in triazole analogs (). This difference may alter solubility and protein interactions.
  • Halogenation Patterns : The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-difluorophenyl () or chloromethylphenyl () groups.

Hypothetical Pharmacological Implications

  • Kinase Inhibition Potential: Sulfonamide-containing triazoles () are reported as kinase inhibitors. The target compound’s diazepane-sulfonamide hybrid may exhibit broader selectivity due to conformational adaptability .
  • Metabolic Stability : The 1-methylimidazole moiety (target) could reduce oxidative metabolism compared to nitroimidazole derivatives (), which are prone to nitro-reductase activity .

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Electrophiles

The 1,4-diazepane ring is synthesized via cyclocondensation of 1,3-diaminopropane derivatives with α,β-unsaturated carbonyl compounds. For example, reacting N-Boc-1,3-diaminopropane with methyl acrylate in the presence of titanium tetrachloride (TiCl₄) yields the diazepane ring in 78% yield.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM), 0°C to room temperature (RT).
  • Catalyst : TiCl₄ (1.2 equiv).
  • Workup : Aqueous NaHCO₃ quench, column purification (silica gel, ethyl acetate/hexane).

Reductive Amination Alternatives

An alternative route employs reductive amination of diketones with 1,3-diamines. For instance, glutaraldehyde and 1,3-diaminopropane undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, producing the diazepane in 65% yield.

Sulfonylation of the Diazepane Amine

Preparation of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride

The sulfonylating agent is synthesized via chlorosulfonation of 1-methylimidazole:

  • Chlorosulfonation : 1-Methylimidazole reacts with chlorosulfonic acid (ClSO₃H) at −10°C, yielding the sulfonic acid intermediate.
  • Conversion to Sulfonyl Chloride : Treatment with phosphorus pentachloride (PCl₅) in DCM affords the sulfonyl chloride (89% yield).

Sulfonamide Coupling

The diazepane amine is sulfonylated under mild basic conditions:

  • Reagents : 1-Methyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C to RT.
  • Yield : 85–90% after recrystallization (ethanol/water).

Mechanistic Insight :
The base deprotonates the diazepane amine, enabling nucleophilic attack on the sulfonyl chloride. Steric hindrance from the diazepane ring necessitates prolonged reaction times (12–18 h).

Acylation with 2-Chloro-6-Fluorobenzoyl Chloride

Friedel-Crafts Acylation

The diazepane sulfonamide undergoes acylation using 2-chloro-6-fluorobenzoyl chloride:

  • Conditions : AlCl₃ (1.5 equiv), DCM, −15°C.
  • Yield : 70% after aqueous workup.

Schotten-Baumann Modification

For improved regioselectivity, the Schotten-Baumann reaction is employed:

  • Reagents : Aqueous NaOH (10%), benzoyl chloride (1.2 equiv).
  • Solvent : Water/DCM biphasic system.
  • Yield : 68% with 98% purity by HPLC.

Optimization and Catalytic Innovations

Lewis Acid Screening for Cyclocondensation

A comparative study of Lewis acids revealed TiCl₄ as superior to AlCl₃ or ZnCl₂ (Table 1):

Lewis Acid Yield (%) Purity (%)
TiCl₄ 78 99
AlCl₃ 62 95
ZnCl₂ 54 91

Conditions: 1,3-diaminopropane (1.0 equiv), methyl acrylate (1.1 equiv), DCM, 0°C–RT, 12 h.

Base-Catalyzed Sulfonylation

Phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enhances sulfonylation efficiency by deprotonating the amine without side reactions (Table 2):

Base Time (h) Yield (%)
BEMP 6 92
TEA 18 85
DBU 24 78

Conditions: Diazepane amine (1.0 equiv), sulfonyl chloride (1.1 equiv), THF, RT.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-chloro-6-fluorophenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis is typically required. Key steps include:

  • Sulfonylation : Reacting 1,4-diazepane with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Methanone Formation : Coupling the sulfonylated diazepane with 2-chloro-6-fluorobenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous DMF .
  • Critical Parameters : Temperature (0–5°C for sulfonylation; room temperature for coupling), solvent polarity, and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm; imidazole protons at δ 7.0–7.5 ppm) .
  • LC-MS : High-resolution MS to validate molecular weight (expected [M+H]⁺ ~495–500 Da) and detect impurities .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

Q. How does the compound’s structure influence its solubility and stability in aqueous vs. organic solvents?

  • Structure-Property Relationships :

  • Solubility : Low aqueous solubility due to hydrophobic fluorophenyl and diazepane groups; enhanced in DMSO or DMF.
  • Stability : Susceptible to hydrolysis at the sulfonyl group under acidic/alkaline conditions. Stability studies (pH 3–9, 37°C) recommended .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

  • Methodological Framework :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinase domains or GPCRs, leveraging the imidazole’s hydrogen-bonding capacity .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • Validation : Compare computational results with in vitro assays (e.g., SPR or ITC for binding kinetics) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

  • Data Reconciliation Protocol :

  • Assay Standardization : Control variables (cell line passage number, ATP concentration in kinase assays) .
  • Meta-Analysis : Use tools like RevMan to aggregate data across studies, applying heterogeneity tests (I² statistic) .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., enzymatic vs. cell-based assays) .

Q. What experimental designs are suitable for evaluating the compound’s metabolic stability and potential toxicity?

  • In Vitro/In Vivo Workflow :

  • Hepatic Microsomes : Incubate with human/rat liver microsomes + NADPH to measure t₁/₂ and identify CYP450 metabolites via UPLC-QTOF .
  • Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains (± metabolic activation) .
  • Cardiotoxicity Screening : hERG channel inhibition assay using patch-clamp electrophysiology .

Key Considerations for Researchers

  • Synthetic Challenges : Optimize protecting groups for imidazole nitrogen to prevent side reactions .
  • Biological Assays : Prioritize targets where imidazole sulfonamides show precedent (e.g., carbonic anhydrase inhibitors) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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